molecular formula C9H15NO B8567200 Hexanenitrile, 4-ethyl-4-methyl-3-oxo- CAS No. 87539-07-9

Hexanenitrile, 4-ethyl-4-methyl-3-oxo-

Cat. No.: B8567200
CAS No.: 87539-07-9
M. Wt: 153.22 g/mol
InChI Key: GYQJBKNRGDNJOA-UHFFFAOYSA-N
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Description

Hexanenitrile, 4-ethyl-4-methyl-3-oxo- (C₉H₁₅NO) is a branched nitrile derivative featuring an oxo (keto) group at position 3, along with ethyl and methyl substituents at position 3. The presence of both electron-withdrawing (nitrile, oxo) and alkyl groups suggests unique reactivity and physical properties, making it a subject of interest for synthetic and applied chemistry.

Properties

CAS No.

87539-07-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-ethyl-4-methyl-3-oxohexanenitrile

InChI

InChI=1S/C9H15NO/c1-4-9(3,5-2)8(11)6-7-10/h4-6H2,1-3H3

InChI Key

GYQJBKNRGDNJOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Hexanenitrile (Unsubstituted)

  • Molecular Formula : C₆H₁₁N
  • Key Properties : A simple nitrile with a linear alkyl chain. Evidence indicates its use as a solvent in microwave-assisted oxidation reactions due to its high boiling point (>120°C) . In hydrogenation studies, hexanenitrile exhibits slower reduction kinetics compared to oximes (e.g., hexanal oxime), requiring 60 minutes for full conversion under catalytic conditions .
  • Applications : Found in volatile compounds of Iberian ham and utilized in organic synthesis as a precursor to amines .

2-(4-Chlorophenyl)hexanenitrile

  • Molecular Formula : C₁₂H₁₄ClN
  • Key Properties: Incorporates a chlorophenyl group, enhancing its utility in agrochemical intermediates.
  • Applications : Primarily used in pesticide and herbicide formulations.

5,5,6,6,6-Pentafluorohexanenitrile

  • Molecular Formula : C₆H₆F₅N
  • Key Properties : Fluorination at terminal carbons introduces strong electronegativity and thermal stability. The compound’s molecular weight (187.11 g/mol) and fluorinated structure suggest applications in specialty materials or pharmaceuticals .
  • Applications : Likely used in high-performance polymers or as a fluorinated building block in drug discovery.

Ethyl 4-methyl-3-oxohexanoate

  • Molecular Formula : C₉H₁₆O₃
  • Key Properties : An ester analog with a similar oxo and methyl substitution pattern. The ester group alters polarity and reactivity, making it more hydrolytically labile than nitriles. This compound is listed with multiple suppliers, highlighting commercial availability .
  • Applications : Intermediate in fragrance synthesis and pharmaceutical manufacturing.

Physical and Thermodynamic Properties

Compound Molecular Formula Boiling Point (°C) Key Substituents Applications
Hexanenitrile C₆H₁₁N >120 Linear alkyl chain Solvent, amine precursor
4-ethyl-4-methyl-3-oxo-hexanenitrile C₉H₁₅NO Not reported Ethyl, methyl, oxo Patented industrial uses
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN Not reported Chlorophenyl Agrochemical intermediates
5,5,6,6,6-Pentafluorohexanenitrile C₆H₆F₅N Not reported Terminal fluorines Specialty materials

Industrial and Research Significance

  • Comparative Advantages : Unlike simpler nitriles, the branched and oxo-substituted structure of 4-ethyl-4-methyl-3-oxo-hexanenitrile may confer improved stereochemical control in catalysis or enhanced stability in high-temperature applications.

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